3-amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
3-Amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a thienoquinoline derivative characterized by a fused bicyclic scaffold with a tetrahydroquinoline core and a thiophene ring. Key structural features include:
- 4-Ethoxyphenyl substituent: Aromatic ring with an ethoxy group (-OCH₂CH₃) at the para position, influencing lipophilicity and electronic properties.
- 1,3-Thiazol-2-yl carboxamide: A heterocyclic thiazole ring linked via a carboxamide group, likely contributing to hydrogen bonding and target interactions.
- Tetrahydroquinoline framework: Partially saturated quinoline system, which may enhance metabolic stability compared to fully aromatic analogs.
Properties
IUPAC Name |
3-amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S2/c1-2-29-14-9-7-13(8-10-14)17-15-5-3-4-6-16(15)26-22-18(17)19(24)20(31-22)21(28)27-23-25-11-12-30-23/h7-12H,2-6,24H2,1H3,(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDNQERZXYNWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=NC=CS5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienoquinoline Core: This step often involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thienoquinoline skeleton.
Introduction of the Ethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the ethoxyphenyl group is introduced to the thienoquinoline core.
Attachment of the Thiazole Moiety: The thiazole ring can be introduced via condensation reactions involving thioamides and α-haloketones.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions, typically using amines and carboxylic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienoquinoline core and the thiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkoxides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienoquinoline core can yield sulfoxides, while reduction of the carboxamide group can produce amines.
Scientific Research Applications
3-amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Biological Research: The compound is used in studies investigating its effects on various biological systems, including its role as an enzyme inhibitor or receptor modulator.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting specific diseases, such as cancer, bacterial infections, and inflammatory conditions.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations:
Electron-donating vs. withdrawing groups: The ethoxy group (-OCH₂CH₃) may enhance resonance stabilization, contrasting with the electron-withdrawing -CF₃ () or -Cl () groups, which could alter reactivity in electrophilic substitution reactions .
Heterocyclic Modifications :
- The thiazol-2-yl carboxamide moiety is conserved across analogs (), suggesting its critical role in binding interactions, possibly via hydrogen bonding with biological targets .
Biological Activity
The compound 3-amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide represents a novel class of heterocyclic compounds with potential biological applications. This article reviews the biological activities of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes:
- A thienoquinoline core.
- An ethoxyphenyl group.
- A thiazole moiety.
This unique combination suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar thienoquinoline derivatives. The compound has been evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Klebsiella pneumoniae | 8 µg/mL |
Studies indicate that derivatives with similar structural features exhibit significant antibacterial activity, often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Wall Synthesis: Similar compounds have been shown to interfere with peptidoglycan synthesis, crucial for bacterial cell wall integrity.
- Disruption of Membrane Integrity: The amphiphilic nature of the compound may allow it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition: The thiazole ring may interact with specific enzymes critical for bacterial survival.
Case Studies
A study conducted on a series of thienoquinoline derivatives demonstrated that modifications in the ethoxy group significantly influenced antimicrobial potency. The introduction of electron-withdrawing groups enhanced activity against E. coli, suggesting that electronic effects play a crucial role in the biological efficacy of these compounds .
Another investigation focused on the compound's activity against biofilm-forming bacteria. Results indicated that the compound could effectively reduce biofilm formation by Pseudomonas aeruginosa, which is particularly relevant in clinical settings where biofilms contribute to persistent infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
